2-(2-Chlorophenoxy)acetohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

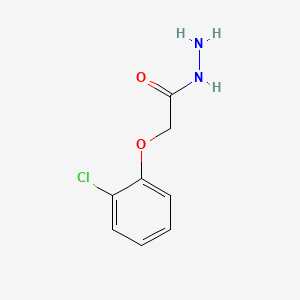

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVNKLUHRGOPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957672 | |

| Record name | 2-(2-Chlorophenoxy)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36304-40-2 | |

| Record name | Acetic acid, 2-(2-chlorophenoxy)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036304402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Chlorophenoxy)ethanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Chlorophenoxy)acetohydrazide synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2-(2-Chlorophenoxy)acetohydrazide

Introduction

This compound is a key chemical intermediate in the synthesis of various heterocyclic compounds and derivatives that exhibit a wide range of biological activities. Its core structure, featuring a phenoxyacetic acid moiety linked to a hydrazide group, serves as a versatile scaffold for the development of novel therapeutic agents, including anti-inflammatory and anti-angiogenic compounds. This guide provides a detailed examination of its synthesis mechanism, experimental protocols, and relevant chemical data for researchers and professionals in drug discovery and development.

Core Synthesis Pathway

The most prevalent and classical method for synthesizing this compound is a two-step process.[1] This approach begins with the formation of an ester intermediate via the Williamson ether synthesis, followed by a hydrazinolysis reaction to yield the final acetohydrazide product.[1]

-

Step 1: Williamson Ether Synthesis: 2-chlorophenol is reacted with ethyl chloroacetate in the presence of a weak base, such as anhydrous potassium carbonate, to form ethyl 2-(2-chlorophenoxy)acetate.

-

Step 2: Hydrazinolysis: The synthesized ester, ethyl 2-(2-chlorophenoxy)acetate, is then treated with hydrazine hydrate, which substitutes the ethoxy group (-OEt) with a hydrazinyl group (-NHNH₂) to form this compound.[1]

Detailed Reaction Mechanism

Step 1: Mechanism of Ethyl 2-(2-chlorophenoxy)acetate Formation

This reaction proceeds via a typical Williamson ether synthesis, which is a nucleophilic substitution (SN2) reaction.

-

Deprotonation: Anhydrous potassium carbonate (K₂CO₃), acting as a base, deprotonates the hydroxyl group of 2-chlorophenol. This generates a nucleophilic 2-chlorophenoxide ion.

-

Nucleophilic Attack: The newly formed 2-chlorophenoxide ion attacks the electrophilic carbon atom of ethyl chloroacetate that is bonded to the chlorine atom.

-

Displacement: This attack results in the displacement of the chloride ion (Cl⁻) as the leaving group, forming the ether linkage and yielding the product, ethyl 2-(2-chlorophenoxy)acetate.

Step 2: Mechanism of this compound Formation (Hydrazinolysis)

The conversion of the ester to the hydrazide is a nucleophilic acyl substitution reaction.[1]

-

Nucleophilic Attack: Hydrazine (H₂NNH₂) is a potent nucleophile. The lone pair of electrons on one of its nitrogen atoms attacks the electrophilic carbonyl carbon of the ethyl 2-(2-chlorophenoxy)acetate.

-

Tetrahedral Intermediate Formation: This attack breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate.

-

Intermediate Collapse and Leaving Group Expulsion: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, which leads to the expulsion of the ethoxide ion (CH₃CH₂O⁻) as the leaving group.

-

Proton Transfer: The expelled ethoxide ion is a strong base and deprotonates the newly added hydrazinyl group, generating ethanol and the final stable product, this compound.

Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of this compound.[2][3]

Synthesis of Ethyl 2-(2-chlorophenoxy)acetate (Intermediate)

-

Reactants and Reagents:

-

o-Chlorophenol (1.00 mmol)

-

Ethyl chloroacetate (1.00 mmol)

-

Anhydrous Potassium Carbonate (1.50 mmol)

-

Acetone (100 ml)

-

Diethyl ether

-

Ice-cold water

-

-

Procedure:

-

A mixture of o-chlorophenol (1.00 mmol), ethyl chloroacetate (1.00 mmol), and potassium carbonate (1.50 mmol) is refluxed in 100 ml of acetone at 80°C for 18 hours.[2]

-

After reflux, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts.

-

The acetone is removed from the filtrate by distillation under reduced pressure.

-

The resulting residue is poured into ice-cold water with vigorous stirring.

-

The aqueous layer is extracted with diethyl ether.[2]

-

The ether layer is collected, and the solvent is removed by distillation to yield the crude ester, phenoxy ethyl acetate.[2]

-

Synthesis of this compound (Final Product)

-

Reactants and Reagents:

-

Ethyl 2-(2-chlorophenoxy)acetate (0.50 mmol)

-

Hydrazine Hydrate (0.50 mmol)

-

Absolute Ethanol (40 ml)

-

-

Procedure:

-

The synthesized ethyl 2-(2-chlorophenoxy)acetate (0.50 mmol) is dissolved in 40 ml of absolute alcohol.[2]

-

Hydrazine hydrate (0.50 mmol) is added to the solution.

-

The mixture is heated at 100°C for 10 hours.[2]

-

The reaction mixture is then allowed to cool to room temperature, during which the product precipitates out as a solid.

-

The solid is collected by filtration, washed, and dried.

-

For further purification, the crude product is recrystallized from ethanol.[1][3]

-

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesized compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |

| This compound | C₈H₉ClN₂O₂ | 200.62 | 71 | 134-136 | [2][3] |

| (4-Chloro-phenoxy)-acetic acid hydrazide | C₈H₉ClN₂O₂ | 201.00 | 89 | 116-118 | [4] |

| o-Tolyloxy-acetic acid hydrazide | C₉H₁₂N₂O₂ | 181.00 | 79 | 116-118 | [5] |

Visualized Pathways and Mechanisms

The following diagrams illustrate the synthesis pathway and reaction mechanism.

References

- 1. Buy this compound | 36304-40-2 [smolecule.com]

- 2. 2-(2-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]

- 5. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Physicochemical Properties of 2-(2-Chlorophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chlorophenoxy)acetohydrazide is a synthetic organic compound belonging to the hydrazide class, characterized by a chlorophenoxy group attached to an acetohydrazide moiety. This structural motif has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by related analogues, including antimicrobial and anti-inflammatory properties.[1] A thorough understanding of its physicochemical properties is fundamental for its synthesis, purification, formulation, and evaluation in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its potential biological mechanisms of action.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below, presenting both experimentally determined and computationally predicted data.

Table 1: General and Structural Properties

| Property | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 36304-40-2 | [1] |

| Molecular Formula | C₈H₉ClN₂O₂ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| SMILES | C1=CC=C(C(=C1)OCC(=O)NN)Cl | [1] |

| InChI | InChI=1S/C8H9ClN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | [1] |

| InChIKey | DSVNKLUHRGOPJC-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Method | Source |

| Melting Point | 111-113 °C (384-385 K) | Experimental (Capillary Method, DSC) | [1] |

| Water Solubility | Poor (< 1 mg/mL at 25 °C) | Estimated | [1] |

| Organic Solvent Solubility | Soluble in DMSO and DMF; Slightly soluble in methanol, ethanol, and acetonitrile. | Inferred from structural features | [2] |

| logP (Octanol-Water Partition Coefficient) | 0.7087 | Computed | |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | Computed | |

| Hydrogen Bond Donors | 2 | Computed | |

| Hydrogen Bond Acceptors | 3 | Computed | |

| Rotatable Bonds | 3 | Computed |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties are provided below.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of an ester followed by hydrazinolysis.[3][4]

Step 1: Synthesis of Ethyl 2-(2-chlorophenoxy)acetate

-

In a round-bottom flask equipped with a reflux condenser, combine o-chlorophenol (1.00 mmol), ethyl chloroacetate (1.00 mmol), and anhydrous potassium carbonate (1.50 mmol) in acetone (100 ml).

-

Reflux the reaction mixture at 80 °C for 18 hours.

-

After cooling, filter the mixture to remove the potassium carbonate.

-

Remove the acetone from the filtrate by distillation under reduced pressure.

-

Pour the residue into ice-cold water with vigorous stirring.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined ether extracts with water and dry over anhydrous sodium sulfate.

-

Evaporate the ether to yield the crude ethyl 2-(2-chlorophenoxy)acetate.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve the crude ethyl 2-(2-chlorophenoxy)acetate (0.50 mmol) in absolute ethanol (40 ml).

-

Add hydrazine hydrate (0.50 mmol) to the solution.

-

Heat the reaction mixture at 100 °C for 10 hours.

-

Allow the mixture to cool to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Melting Point Determination

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Finely powder a small amount of the dry crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute initially.

-

Observe the sample closely. The temperature at which the first drop of liquid appears is the beginning of the melting range.

-

Continue heating and record the temperature at which the last solid crystal melts; this is the end of the melting range.

-

For a more accurate determination, repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the previously observed melting range.[2]

Solubility Determination (Qualitative)

This protocol provides a general method for assessing solubility in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Spatula

Procedure:

-

Place approximately 10-20 mg of the compound into a small test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO) in small portions.

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Classify the solubility as:

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water-ethanol mixture if solubility in pure water is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[7][8]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or screw-cap centrifuge tubes

-

Mechanical shaker

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of this compound in either n-octanol or water.

-

Add equal volumes of n-octanol and water (pre-saturated with each other) to a separatory funnel or centrifuge tube.

-

Add a known amount of the stock solution to the biphasic system.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively elucidated, the broader class of hydrazide derivatives is known to possess significant antimicrobial and anti-inflammatory activities.[1][9] The following diagrams illustrate potential mechanisms of action based on the activities of related compounds.

Antimicrobial Mechanism of Action

Hydrazide derivatives can interfere with essential bacterial processes. One of the well-established mechanisms for some hydrazides is the inhibition of enzymes crucial for cell wall synthesis.

Caption: Potential antimicrobial mechanism of this compound.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of some hydrazone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of this compound, essential for its application in research and drug development. The provided experimental protocols offer a practical framework for its synthesis and characterization. While the precise biological signaling pathways remain an area for further investigation, the potential antimicrobial and anti-inflammatory mechanisms presented here, based on the broader class of hydrazide derivatives, offer valuable starting points for future pharmacological studies. The continued exploration of this and related compounds holds promise for the discovery of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. pennwest.edu [pennwest.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. scribd.com [scribd.com]

- 7. scispace.com [scispace.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. jocpr.com [jocpr.com]

An In-depth Technical Guide to 2-(2-Chlorophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chlorophenoxy)acetohydrazide, a molecule of interest in medicinal chemistry and synthetic organic chemistry. This document details the compound's chemical identity, structural characteristics, and a validated synthetic pathway. Key physicochemical properties are summarized, and a detailed experimental protocol for its preparation is provided. Furthermore, the known biological activities of this compound and its derivatives are discussed, offering insights for future research and development.

Chemical Identity and Structure

This compound is an organic compound featuring a 2-chlorophenoxy moiety linked to an acetohydrazide functional group. The presence of the hydrazide group makes it a versatile precursor for the synthesis of various heterocyclic compounds with potential pharmacological activities.

Molecular Formula: C₈H₉ClN₂O₂[1][2]

Molecular Weight: 200.62 g/mol [1][2]

IUPAC Name: this compound[1]

SMILES: C1=CC=C(C(=C1)OCC(=O)NN)Cl[1]

The structure of this compound has been confirmed by X-ray crystallography, revealing a nearly planar acetohydrazide group.[2] In the crystalline state, molecules are interconnected through a network of N—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds, forming infinite sheets.[2]

Physicochemical and Crystallographic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for its characterization, handling, and use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 200.62 g/mol | [1][2] |

| Melting Point | 111-113 °C (384-385 K) | [1] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 15.2384(5) Å, b = 3.9269(1) Å, c = 16.8843(6) Å, β = 117.269(2)° | [2] |

| Cell Volume | 898.07(5) ų | [2] |

| Molecules per Unit Cell (Z) | 4 | [2] |

| Aqueous Solubility | < 1 mg/mL at 25°C (estimated) | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the formation of a phenoxy ester intermediate, followed by hydrazinolysis.[1]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[2]

Part 1: Synthesis of Ethyl 2-(2-chlorophenoxy)acetate

-

To a 250 mL round-bottom flask, add 2-chlorophenol (1.00 mmol), ethyl chloroacetate (1.00 mmol), and potassium carbonate (1.50 mmol).

-

Add 100 mL of acetone to the flask.

-

Equip the flask with a reflux condenser and heat the mixture to 80°C for 18 hours with continuous stirring.

-

After the reaction is complete, filter the mixture to remove solid potassium carbonate.

-

Remove the acetone from the filtrate by distillation.

-

Pour the resulting residue into ice-cold water with vigorous stirring to precipitate the ester.

-

Extract the ester, ethyl 2-(2-chlorophenoxy)acetate, using diethyl ether.

-

Distill the ether to obtain the crude ester.

Part 2: Synthesis of this compound

-

In a suitable flask, dissolve the crude ethyl 2-(2-chlorophenoxy)acetate (0.50 mmol) in 40 mL of absolute ethanol.

-

Add hydrazine hydrate (0.50 mmol) to the solution.

-

Heat the reaction mixture at 100°C for 10 hours.

-

Allow the mixture to cool to room temperature. The product will precipitate as a solid.

-

Filter the solid product, wash it with a small amount of cold ethanol, and dry it.

-

Recrystallize the crude product from ethanol to obtain pure this compound. A yield of 71% has been reported for this step.[2]

Spectroscopic Characterization

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H stretch (amine) | 3350 - 3250 | Two bands, characteristic of a primary amine |

| C=O stretch (amide I) | 1680 - 1630 | Strong absorption |

| N-H bend (amide II) | 1650 - 1550 | |

| C-O stretch (ether) | 1260 - 1000 | |

| C-Cl stretch | 800 - 600 |

For rigorous structural confirmation, it is recommended to acquire a full suite of spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications

Hydrazide derivatives are a well-established class of compounds with a broad spectrum of biological activities.[2][3] While targeted research on this compound is limited, its structural motifs suggest potential therapeutic applications.

Known and Potential Biological Activities

-

Antimicrobial Activity: Hydrazide-hydrazone derivatives have shown significant potential as antibacterial and antifungal agents, often by inhibiting essential microbial enzymes like DNA gyrase.[3]

-

Anti-inflammatory Properties: The 2-chlorophenoxy group, in conjunction with the hydrazide moiety, may contribute to anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1][3]

-

Other Potential Activities: Related hydrazine derivatives have been reported to exhibit antileishmanial, anticancer, and tuberculostatic activities.[2]

Signaling Pathways and Mechanism of Action

The precise signaling pathways and mechanisms of action for this compound have not been fully elucidated. However, based on the activities of similar compounds, a proposed mechanism for its potential anti-inflammatory action is depicted below.

Caption: Proposed anti-inflammatory mechanism of action.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests potential for further investigation in drug discovery and development. This guide provides foundational data and protocols to facilitate such research. The generation and publication of comprehensive spectroscopic and biological activity data for this molecule would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Discovery and History of Chlorophenoxy Acetohydrazides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and multifaceted biological activities of chlorophenoxy acetohydrazides. This class of compounds, originating from the structural backbone of chlorophenoxy herbicides, has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential. This document details the seminal synthetic methodologies, chronological development, and a thorough examination of their antimicrobial, anti-inflammatory, and anticancer properties. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further research. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual understanding of their mechanisms of action and evaluation processes.

A Historical Perspective: From Herbicides to Therapeutic Agents

The journey of chlorophenoxy acetohydrazides is intrinsically linked to the development of synthetic auxins, a class of herbicides that revolutionized agriculture in the mid-20th century. The foundational structure, phenoxyacetic acid, is the parent compound for well-known herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D). The initial exploration into derivatives of these compounds was primarily aimed at modifying their herbicidal properties.

While the first synthesis of simple hydrazides dates back to 1895 by Kurzius, the specific exploration of chlorophenoxy acetohydrazides as a distinct class of biologically active agents appears to have gained momentum later. An early investigation into a related derivative was documented by Dovlatvan in 1961, which described the synthesis and biological activity of N′-[2-(4-chlorophenoxy)acetyl]acetohydrazide monohydrate.[1] This marked a pivotal step towards recognizing the potential of these compounds beyond their agricultural applications.

Subsequent research has unveiled a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, shifting the focus of many researchers towards the therapeutic potential of chlorophenoxy acetohydrazide derivatives.

Synthesis of Chlorophenoxy Acetohydrazides

The general synthetic route to chlorophenoxy acetohydrazides is a well-established multi-step process that begins with the corresponding chlorophenoxyacetic acid.

General Synthetic Pathway

The synthesis typically involves three key steps:

-

Esterification: The starting chlorophenoxyacetic acid is converted to its corresponding ethyl ester.

-

Hydrazinolysis: The ethyl ester is then treated with hydrazine hydrate to yield the core chlorophenoxy acetohydrazide.

-

Condensation (for hydrazone derivatives): The resulting acetohydrazide can be further reacted with various aldehydes or ketones to produce a wide array of N-arylidene acetohydrazide derivatives.

Detailed Experimental Protocol: Synthesis of 2-(4-chlorophenoxy)acetohydrazide

This protocol is adapted from a representative synthetic procedure.[2]

Step 1: Synthesis of Ethyl (4-chlorophenoxy)acetate

-

A mixture of 4-chlorophenol (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.15 mol) in 100 mL of dry acetone is refluxed for 12-18 hours.

-

The reaction mixture is cooled, and the inorganic salts are removed by filtration.

-

The acetone is evaporated under reduced pressure.

-

The resulting residue is washed with water and extracted with diethyl ether.

-

The ether layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl (4-chlorophenoxy)acetate.

Step 2: Synthesis of 2-(4-chlorophenoxy)acetohydrazide

-

A mixture of ethyl(4-chlorophenoxy)acetate (0.1 mol) and hydrazine hydrate (0.2 mol) in 90 mL of ethanol is refluxed for 6 hours.[2]

-

The reaction mixture is cooled, and the resulting precipitate is filtered.

-

The solid is washed with cold ethanol and dried.

-

The crude product is recrystallized from ethanol to afford pure 2-(4-chlorophenoxy)acetohydrazide.[2]

Biological Activities and Quantitative Data

Chlorophenoxy acetohydrazides and their derivatives have demonstrated a wide range of biological activities. The following sections summarize the key findings and present quantitative data in tabular format.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are known for their antimicrobial properties.[3] Studies on derivatives of chlorophenoxy acetohydrazides have shown promising antibacterial and antifungal activity.

Table 1: Antibacterial Activity of (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide Derivatives [3]

| Compound | Gram-Positive Bacteria (Inhibition Zone in mm) | Gram-Negative Bacteria (Inhibition Zone in mm) |

| Staphylococcus pyogenes | Staphylococcus aureus | |

| Derivative 4a | Moderate to Good | Moderate to Good |

| Derivative 4c | Moderate to Good | Moderate to Good |

| Derivative 4d | Moderate to Good | Moderate to Good |

| Derivative 4j | Moderate to Good | Moderate to Good |

Note: The study focused on derivatives of 2-(2-chloro-4-fluorophenyl)acetohydrazide and reported moderate to good activity with substantial inhibition zones for the specified derivatives compared to the standard drug Chloramphenicol.[3]

Anti-inflammatory Activity

Certain derivatives of chlorophenoxy acetohydrazides have been investigated for their anti-inflammatory properties.

Table 2: Anti-inflammatory Activity of N-arylidene-2-(2-phenoxyphenyl) acetohydrazide Derivatives

| Compound | % Reduction in Inflammation (1 hr) | % Reduction in Inflammation (2 hr) | % Reduction in Inflammation (3 hr) |

| 9a | 35 | 45 | 55 |

| 9d | 32 | 50 | 58 |

| 9e | 30 | 48 | 52 |

| Diclofenac (Reference) | 35 | 55 | 74 |

Data adapted from a study on N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, a structurally related class of compounds.

Anticancer Activity

Hydrazide derivatives have shown potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Table 3: Cytotoxicity of 2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-yl)acetic acid[(4-chlorophenyl)methylene]hydrazide (Compound 9) against Prostate Cancer Cells

| Cell Line | IC₅₀ (µM) |

| PC-3 | 1.5 |

| DU-145 | 2.1 |

Note: The data is for a derivative containing the (4-chlorophenyl)methylene]hydrazide moiety.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of chlorophenoxy acetohydrazides are attributed to their interaction with various cellular targets and signaling pathways.

Antimicrobial Mechanism: Inhibition of DNA Gyrase

A key mechanism for the antibacterial action of these compounds is the inhibition of DNA gyrase, an essential bacterial enzyme responsible for DNA replication and repair. By binding to the active site of DNA gyrase, these hydrazone derivatives can block its function, leading to bacterial cell death.

Anti-inflammatory Mechanism: Inhibition of Cyclooxygenase (COX) Enzymes

The anti-inflammatory properties are primarily believed to be due to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway responsible for the synthesis of prostaglandins.

Anticancer Mechanism: Inhibition of VEGFR-2 Signaling

Derivatives of hydrazide-hydrazones have demonstrated potential as anticancer agents by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can disrupt the downstream signaling cascade, leading to an anti-angiogenic effect.

Experimental Protocols for Biological Evaluation

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the compounds.

Materials:

-

Test compounds (chlorophenoxy acetohydrazide derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: The test compounds are serially diluted in MHB in a 96-well plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Controls: Positive (inoculum without compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity: MTT Assay

This protocol is used to assess the cytotoxicity of the compounds against cancer cell lines.

Materials:

-

Test compounds

-

Cancer cell lines (e.g., PC-3, MCF-7)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion and Future Directions

Chlorophenoxy acetohydrazides have evolved from their origins in herbicide research to become a versatile scaffold in medicinal chemistry. Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, highlight their potential for the development of novel therapeutic agents. The structure-activity relationship studies have shown that modifications to the chlorophenoxy ring and the hydrazide moiety can significantly influence their potency and selectivity.

Future research should focus on elucidating the detailed molecular mechanisms of action for their various biological effects. Further optimization of the lead compounds through medicinal chemistry approaches could lead to the development of drug candidates with improved efficacy and safety profiles. The continued exploration of this chemical class holds significant promise for addressing unmet medical needs in infectious diseases, inflammation, and oncology.

References

Navigating the Physicochemical Landscape of 2-(2-Chlorophenoxy)acetohydrazide: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of 2-(2-Chlorophenoxy)acetohydrazide.

This technical guide provides a comprehensive overview of the solubility and stability of this compound, a molecule of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is fundamental for its synthesis, purification, formulation, and biological screening. This document outlines its expected solubility in common laboratory solvents, details established experimental protocols for its precise determination, and discusses its stability profile and degradation pathways.

Core Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₈H₉ClN₂O₂.[1][2][3] Its structure, featuring a chlorinated phenyl ring, an ether linkage, and an acetohydrazide moiety, governs its solubility and stability characteristics.

Solubility Profile

Precise, experimentally determined quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in peer-reviewed literature.[4] However, a qualitative solubility profile can be inferred based on its structural features. The presence of the polar hydrazide and amide groups suggests some solubility in polar solvents, while the chlorophenyl group indicates potential solubility in non-polar and aromatic solvents.[4]

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent | Expected Solubility | Reference |

| Polar Protic | Water | Sparingly Soluble (<1 mg/mL at 25°C) | [4][5] |

| Methanol | Slightly Soluble | [4] | |

| Ethanol | Slightly Soluble (Good solubility at elevated temperatures for recrystallization) | [4][5][6] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1][4] |

| Dimethylformamide (DMF) | Soluble | [4] | |

| Acetonitrile | Slightly Soluble | [4] | |

| Aprotic | Tetrahydrofuran (THF) | Moderate | [6] |

| Dioxane | Moderate | [6] |

Stability Profile

The stability of this compound is crucial for its storage and handling. The primary degradation pathways for this compound are hydrolysis and oxidation.[7]

Key Stability Considerations:

-

Hydrolysis: The hydrazide functional group is susceptible to cleavage by water, particularly under acidic or basic conditions. This degradation pathway yields 2-(2-chlorophenyl)acetic acid and hydrazine.[7]

-

Oxidation: The hydrazide moiety can also be susceptible to oxidation.[7]

-

Incompatibilities: The compound should not be stored with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents, as these can accelerate its degradation.[7]

-

Storage Conditions: For long-term stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere like nitrogen.[7]

-

Signs of Degradation: Visual signs of degradation may include a change in color (e.g., yellowing), caking, or a change in odor. However, significant degradation can occur without any visible changes, necessitating analytical testing for confirmation.[7]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[8]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is filtered or centrifuged to separate the saturated solution from the excess solid.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][10]

Forced Degradation Study (Stress Testing)

Forced degradation studies are essential to understand the stability of a compound and to develop stability-indicating analytical methods.[7]

-

Acidic Hydrolysis:

-

Dissolve a known amount of this compound in a mixture of an organic solvent (e.g., acetonitrile) and a strong acid (e.g., 0.1 M HCl).

-

The solution is heated (e.g., at 60°C) for a defined period (e.g., 24 hours).

-

The solution is then cooled, neutralized, and diluted for analysis by a stability-indicating HPLC method.[7]

-

-

Basic Hydrolysis:

-

A similar procedure to acidic hydrolysis is followed, but a strong base (e.g., 0.1 M NaOH) is used instead of an acid.[7]

-

-

Oxidative Degradation:

-

The compound is dissolved in a suitable solvent and treated with an oxidizing agent (e.g., hydrogen peroxide).

-

The mixture is incubated for a specific time before analysis.

-

-

Photostability:

-

A solution of the compound, as well as the solid compound, is exposed to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.

-

-

Thermal Degradation:

-

The solid compound is exposed to elevated temperatures to assess its thermal stability.

-

Visualizations

Conceptual Degradation Pathway of this compound

Caption: Conceptual metabolic and degradation pathway.

Experimental Workflow for Solubility and Stability Assessment

Caption: Workflow for solubility and stability testing.

References

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - this compound (C8H9ClN2O2) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy this compound | 36304-40-2 [smolecule.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

An In-depth Technical Guide to the Synthesis of 2-(2-Chlorophenoxy)acetohydrazide from 2-Chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Chlorophenoxy)acetohydrazide, a valuable intermediate in the development of novel therapeutic agents. The synthesis is a well-established two-step process commencing with a Williamson ether synthesis to form an ester intermediate, followed by hydrazinolysis to yield the final product. This document details the experimental protocols, quantitative data, and reaction pathways to facilitate the replication and optimization of this synthesis in a laboratory setting.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties and reaction data for the starting material, intermediate, and final product is presented below.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-Chlorophenol | C₆H₅ClO | 128.56 | 9 |

| Ethyl 2-(2-chlorophenoxy)acetate | C₁₀H₁₁ClO₃ | 214.64 | Not Reported |

| This compound | C₈H₉ClN₂O₂ | 200.62 | 111-112[1] |

Table 2: Reaction and Yield Data

| Reaction Step | Product | Yield (%) |

| 1. Williamson Ether Synthesis | Ethyl 2-(2-chlorophenoxy)acetate | Not Reported |

| 2. Hydrazinolysis | This compound | 71[1] |

| Overall Yield | This compound | Not Calculable |

Spectroscopic Characterization

Table 3: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| IR (cm⁻¹) | ~3300-3200 (N-H stretching), ~1680-1640 (C=O stretching, Amide I), ~1640-1550 (N-H bending) |

| ¹H NMR (ppm) | Aromatic protons, -O-CH₂- protons, -NH-NH₂ protons |

| ¹³C NMR (ppm) | Aromatic carbons, Carbonyl carbon, -O-CH₂- carbon |

Experimental Protocols

The synthesis of this compound is performed in two main steps:

-

Step 1: Synthesis of Ethyl 2-(2-chlorophenoxy)acetate via Williamson Ether Synthesis

-

Step 2: Synthesis of this compound via Hydrazinolysis

Step 1: Synthesis of Ethyl 2-(2-chlorophenoxy)acetate

This reaction involves the nucleophilic substitution of the chloride in ethyl chloroacetate by the phenoxide ion generated from 2-chlorophenol in the presence of a base.

Materials:

-

2-Chlorophenol

-

Ethyl chloroacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorophenol, ethyl chloroacetate, and anhydrous potassium carbonate in acetone.

-

Heat the reaction mixture to reflux at 80°C and maintain for 18 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the acetone from the filtrate by distillation.

-

Pour the residue into ice-cold water with vigorous stirring to precipitate the crude ester.

-

Extract the ester with a suitable organic solvent (e.g., ether).

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-chlorophenoxy)acetate.

Step 2: Synthesis of this compound

The synthesized ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate.

Materials:

-

Ethyl 2-(2-chlorophenoxy)acetate (from Step 1)

-

Hydrazine hydrate

-

Absolute Ethanol

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve the crude ethyl 2-(2-chlorophenoxy)acetate in absolute ethanol.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux at 100°C for 10 hours.[1]

-

After completion of the reaction, allow the mixture to cool.

-

The solid product that separates out is collected by filtration.

-

The crude product is dried and then purified by recrystallization from ethanol to yield pure this compound.[1]

Reaction Pathways and Workflows

The synthesis of this compound from 2-chlorophenol follows a linear two-step pathway. The first step is a Williamson ether synthesis to form the intermediate ester, which is then converted to the final hydrazide product through hydrazinolysis.

Caption: Synthetic pathway for this compound.

The experimental workflow involves a series of standard laboratory procedures for reaction setup, monitoring, workup, and purification.

Caption: Experimental workflow for the synthesis.

References

Theoretical Insights into 2-(2-Chlorophenoxy)acetohydrazide: A Technical Guide for Drug Development Professionals

An in-depth exploration of the molecular characteristics, computational analysis, and therapeutic potential of 2-(2-Chlorophenoxy)acetohydrazide and its derivatives.

Introduction

This compound belongs to the class of phenoxyacetic acid hydrazides, a group of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. Hydrazide derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of a chlorophenoxy moiety can further modulate the biological and physicochemical properties of the parent acetohydrazide structure, making this compound a promising scaffold for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the theoretical studies on this compound, drawing upon experimental data from crystallographic studies and computational analyses of analogous compounds. The aim is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the structural features and potential interaction mechanisms of this molecule, thereby facilitating rational drug design and development.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a 2-chlorophenyl ring linked to an acetohydrazide group via an ether bond. The overall conformation and, consequently, the biological activity of the molecule are determined by the spatial arrangement of these two key functional moieties.

Experimental Crystallographic Data

Single-crystal X-ray diffraction studies have provided precise measurements of bond lengths and angles for this compound and its structural isomer, 2-(4-Chlorophenoxy)acetohydrazide. This experimental data serves as a crucial benchmark for validating theoretical calculations.

In the crystal structure of this compound, the acetohydrazide group (C7/C8/N1/N2/O2) is nearly planar, with a maximum deviation of 0.031 (2) Å for the N1 atom.[1] A similar planarity is observed in the N—C(=O)—C group of 2-(4-Chlorophenoxy)acetohydrazide, with a deviation of 0.008 (2) Å.[1] The dihedral angle between the phenyl ring and the acetohydrazide group is a critical parameter influencing the molecule's overall shape. For the 4-chloro isomer, this angle is 14.93 (17)°, suggesting a relatively planar conformation in the solid state.[1]

Table 1: Experimental Bond Lengths and Angles for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-Cl1 | 1.741(2) | C2-C1-Cl1 | 119.2(2) |

| C7-O2 | 1.242(3) | O2-C7-C8 | 122.2(2) |

| C7-N1 | 1.329(3) | O2-C7-N1 | 123.5(2) |

| N1-N2 | 1.401(3) | C8-C7-N1 | 114.3(2) |

| C8-O1 | 1.434(3) | C7-N1-N2 | 120.3(2) |

Data from single-crystal X-ray diffraction. Atom numbering may differ from the target molecule.[1]

Table 2: Experimental Bond Lengths and Angles for 2-(4-Chlorophenoxy)acetohydrazide

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-Cl1 | 1.742(2) | C3-C2-Cl1 | 119.5(2) |

| C8=O4 | 1.233(3) | O4-C8-N1 | 123.0(2) |

| C8-N1 | 1.328(3) | O4-C8-C7 | 121.3(2) |

| N1-N2 | 1.411(3) | N1-C8-C7 | 115.7(2) |

| C7-O6 | 1.435(3) | C8-N1-N2 | 119.9(2) |

Data from single-crystal X-ray diffraction. Atom numbering may differ from the target molecule.[1]

Theoretical Calculations on Acetohydrazide

While comprehensive theoretical studies on this compound are limited, Density Functional Theory (DFT) calculations on the parent acetohydrazide molecule provide valuable insights into the intrinsic properties of the hydrazide core.

Table 3: Theoretical Bond Lengths and Angles for Acetohydrazide (CH₃-CO-NH-NH₂) *

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.234 | O-C-N | 123.1 |

| C-N | 1.365 | C-N-N | 119.8 |

| N-N | 1.408 | H-N-N | 112.1 |

| C-C | 1.517 | H-N-C | 118.9 |

Data obtained from DFT B3LYP/6-311+G calculations.*[1]

These theoretical values for the acetohydrazide backbone are in good agreement with the experimental data for the chlorophenoxy derivatives, suggesting that the core geometry is largely preserved.

Experimental and Computational Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process.

Caption: Synthetic pathway for this compound.

Protocol:

-

Esterification: 2-Chlorophenol is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate. The mixture is typically refluxed in a suitable solvent like acetone.

-

Hydrazinolysis: The resulting ethyl 2-(2-chlorophenoxy)acetate is then treated with hydrazine hydrate in an alcohol solvent, such as ethanol, and refluxed to yield the final product, this compound.[1] The product can be purified by recrystallization from ethanol.

Single-Crystal X-ray Diffraction

The experimental data presented in Tables 1 and 2 were obtained through single-crystal X-ray diffraction.

Caption: General workflow for single-crystal X-ray diffraction.

Methodology:

-

Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., Bruker SMART APEXII CCD) and irradiated with monochromatic X-rays (e.g., Mo Kα radiation).[1]

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure using direct methods (e.g., with SHELXT software). The structural model is then refined against the experimental data using a least-squares method (e.g., with SHELXL software).[1]

Computational Methodology (Inferred for this compound)

Based on studies of analogous compounds, a typical computational protocol for theoretical analysis of this compound would involve the following steps.

Caption: A typical workflow for computational analysis.

-

Software: Gaussian program suite is commonly used for DFT calculations.

-

Method: Density Functional Theory (DFT) is a popular quantum mechanical modeling method.

-

Functional and Basis Set: The B3LYP hybrid functional with a 6-311+G** basis set is a widely used combination for organic molecules, providing a good balance between accuracy and computational cost.[1]

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.

-

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity.

-

Theoretical Studies and Potential Applications

While direct theoretical studies on this compound are not abundant in the literature, research on related hydrazide derivatives provides a framework for understanding its potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies on various series of hydrazide derivatives have been conducted to correlate their chemical structures with their biological activities, particularly as antimicrobial agents. These studies have identified key molecular descriptors that influence the antimicrobial potency of these compounds.

For a series of benzylidene hydrazides, a multi-target QSAR model indicated that topological parameters, such as the second-order molecular connectivity index (2χ) and the third-order Kier's alpha shape index (κα3), are crucial in describing their antimicrobial activity.[2] This suggests that the overall size, shape, and branching of the molecule play a significant role in its interaction with biological targets.

Caption: A generalized workflow for QSAR analysis.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For hydrazide derivatives, docking studies are often employed to investigate their binding modes with specific protein targets, such as enzymes or receptors, to elucidate their mechanism of action.

For instance, phenoxyacetic acid hydrazide derivatives have been docked into the active sites of various enzymes to explore their potential as inhibitors. These studies help in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Conclusion

This technical guide has synthesized the available experimental and theoretical information on this compound and its analogs. The crystallographic data provides a solid foundation for understanding the molecule's three-dimensional structure. While direct theoretical studies on the title compound are sparse, computational analyses of the parent acetohydrazide and related hydrazide derivatives offer valuable insights into its potential electronic properties and biological activities.

Future research should focus on dedicated computational studies of this compound, including DFT calculations for a detailed understanding of its electronic structure and molecular docking simulations with relevant biological targets to explore its therapeutic potential. Such studies, in conjunction with experimental validation, will be instrumental in the rational design of novel and more potent drug candidates based on the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Chlorophenoxy)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 2-(2-Chlorophenoxy)acetohydrazide, a versatile intermediate in the development of novel therapeutic agents. The synthesis is a robust two-step process commencing with a Williamson ether synthesis to form an ester intermediate, which is subsequently converted to the target hydrazide via hydrazinolysis. This application note includes comprehensive experimental procedures, characterization data, and a visual representation of the synthesis workflow to ensure reproducibility and aid in experimental planning.

Introduction

This compound is a key building block in medicinal chemistry, serving as a precursor for the synthesis of a wide array of heterocyclic compounds with potential pharmacological activities. The structural motif, featuring a chlorophenoxy group linked to an acetohydrazide moiety, is found in molecules exhibiting antimicrobial, anti-inflammatory, and other biological properties. A reliable and well-documented synthetic protocol is crucial for researchers engaged in the discovery and development of new chemical entities.

Data Presentation

Table 1: Physicochemical and Yield Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₉ClN₂O₂ | |

| Molecular Weight | 200.62 g/mol | |

| Melting Point | 111-113 °C (384-385 K) | |

| Yield | 71% | |

| Appearance | Crystalline solid |

Table 2: Spectroscopic Data for this compound

| FT-IR (KBr, cm⁻¹) | Assignment |

| 3310, 3215 | N-H stretching (asymmetric and symmetric) |

| 3060 | Aromatic C-H stretching |

| 2925 | Aliphatic C-H stretching |

| 1650 | C=O stretching (Amide I) |

| 1610 | N-H bending (Amide II) |

| 1580, 1480 | Aromatic C=C stretching |

| 1240 | Aryl-O-C stretching |

| 750 | C-Cl stretching |

| ¹H NMR (DMSO-d₆, δ ppm) | Assignment | Multiplicity | Integration |

| 9.20 | -CONH- | Singlet | 1H |

| 7.40-7.00 | Aromatic protons | Multiplet | 4H |

| 4.60 | -OCH₂- | Singlet | 2H |

| 4.30 | -NH₂ | Broad Singlet | 2H |

Experimental Protocols

The synthesis of this compound is achieved through the following two-step procedure:

Step 1: Synthesis of Ethyl 2-(2-Chlorophenoxy)acetate

This step involves the Williamson ether synthesis, where 2-chlorophenol is reacted with ethyl chloroacetate in the presence of a base.

-

Materials:

-

2-Chlorophenol

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Diethyl ether

-

Ice-cold water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-chlorophenol (1.00 mmol), ethyl chloroacetate (1.00 mmol), and anhydrous potassium carbonate (1.50 mmol) in 100 mL of acetone.

-

Heat the reaction mixture to reflux at 80 °C and maintain for 18 hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

-

Pour the resulting residue into ice-cold water with vigorous stirring to precipitate the crude ester.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(2-chlorophenoxy)acetate, which can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

The ester intermediate is converted to the final hydrazide product through hydrazinolysis.

-

Materials:

-

Ethyl 2-(2-chlorophenoxy)acetate (from Step 1)

-

Hydrazine hydrate (80% solution)

-

Absolute ethanol

-

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve the crude ethyl 2-(2-chlorophenoxy)acetate (0.50 mmol) in 40 mL of absolute ethanol.

-

To this solution, add hydrazine hydrate (0.50 mmol).

-

Heat the reaction mixture to 100 °C and reflux for 10 hours.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The solid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the product in a vacuum oven.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

-

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: In Vitro Antimicrobial Assay of 2-(2-Chlorophenoxy)acetohydrazide

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro antimicrobial assays of 2-(2-Chlorophenoxy)acetohydrazide. This document outlines the biological context, detailed experimental protocols, data presentation formats, and a conceptual workflow.

Introduction

Hydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] this compound, featuring a chlorophenoxy group and an acetohydrazide core, is a promising scaffold for the development of novel therapeutic agents.[2][4] In vitro antimicrobial susceptibility testing is a critical first step in evaluating the potential of this compound as a new antimicrobial agent. The primary methods employed are the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay to assess the zone of inhibition.[5]

While extensive public data on the antimicrobial activity of this compound is limited, this document provides a framework for its evaluation.[5] The protocols detailed below are standardized methods that will allow for the effective screening and comparison of this compound against a panel of clinically relevant microorganisms.

Data Presentation

Effective data management is crucial for the comparison and interpretation of antimicrobial activity. The following tables provide a clear and structured format for presenting quantitative data obtained from in vitro assays.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Antibiotics

| Microorganism | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Data not available | 0.25 - 2 | Not Applicable |

| Bacillus subtilis | Gram-positive Bacteria | Data not available | 0.125 - 1 | Not Applicable |

| Escherichia coli | Gram-negative Bacteria | Data not available | 0.015 - 1 | Not Applicable |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Data not available | 0.5 - 4 | Not Applicable |

| Candida albicans | Fungal (Yeast) | Data not available | Not Applicable | 0.25 - 2 |

Table 2: Zone of Inhibition for this compound and Control Antibiotics

| Microorganism | Type | This compound Zone of Inhibition (mm) | Ciprofloxacin Zone of Inhibition (mm) | Fluconazole Zone of Inhibition (mm) |

| Staphylococcus aureus | Gram-positive Bacteria | Data not available | 22 - 30 | Not Applicable |

| Bacillus subtilis | Gram-positive Bacteria | Data not available | 25 - 33 | Not Applicable |

| Escherichia coli | Gram-negative Bacteria | Data not available | 25 - 33 | Not Applicable |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Data not available | 18 - 25 | Not Applicable |

| Candida albicans | Fungal (Yeast) | Data not available | Not Applicable | 19 - 26 |

Experimental Protocols

The following are detailed methodologies for determining the antimicrobial efficacy of this compound.

3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[5]

Materials:

-

This compound

-

Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

Dimethyl Sulfoxide (DMSO) for stock solution preparation

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi[2][5]

-

Pure, overnight cultures of test microorganisms

-

Sterile pipettes and tips

-

Incubator

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL). Prepare stock solutions of control antibiotics in an appropriate solvent.

-

Inoculum Preparation: Inoculate the test microorganism into a suitable broth and incubate overnight. Dilute the culture to achieve a standardized concentration, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Further dilute this to a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[2][5]

-

Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add a specific volume of the compound's stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next.[5]

-

Inoculation: Add 10 µL of the prepared microbial inoculum to each well, resulting in a final volume of 110 µL.[5]

-

Controls: Include a positive control (broth and inoculum, no compound) and a negative control (broth only) on each plate.[2][5]

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.[2][5]

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.[5]

3.2. Agar Disk Diffusion Assay

This method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the agent.[5]

Materials:

-

This compound

-

Standard antibiotics

-

Sterile filter paper disks (6 mm in diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Standardized inoculum of the test microorganism (0.5 McFarland standard)

-

Sterile cotton swabs, forceps

-

Incubator

-

Ruler or calipers

Protocol:

-

Preparation of Antimicrobial Disks: Impregnate sterile filter paper disks with a known concentration of this compound.

-

Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of an MHA plate to ensure confluent growth.

-

Application of Disks: Aseptically place the impregnated disks onto the surface of the inoculated MHA plates using sterile forceps. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

-

Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the in vitro antimicrobial screening of this compound.

4.2. Conceptual Mechanism of Action

Derivatives of hydrazides, particularly hydrazones, have been reported to exert their antimicrobial effect through the inhibition of essential microbial enzymes like DNA gyrase.[1] This enzyme is crucial for DNA replication and repair in bacteria. The following diagram illustrates this proposed mechanism.

References

Application Notes and Protocols for Anti-inflammatory Studies of 2-(2-Chlorophenoxy)acetohydrazide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide-hydrazone derivatives are a class of compounds recognized for their diverse biological activities, including anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for the investigation of the anti-inflammatory potential of 2-(2-chlorophenoxy)acetohydrazide and its structurally related analogs. The primary mechanism of anti-inflammatory action for this class of compounds is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[1]

Due to the limited availability of specific quantitative anti-inflammatory data for this compound in publicly accessible literature, this guide utilizes data from structurally similar phenoxyacetohydrazide derivatives as a benchmark. This information serves as a valuable reference for researchers initiating studies on this compound or its novel derivatives.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which are central to the synthesis of prostaglandins—key players in inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions like maintaining the integrity of the stomach lining, and COX-2, which is inducible and its expression is elevated at sites of inflammation.[2] Consequently, the selective inhibition of COX-2 over COX-1 is a desirable characteristic for new anti-inflammatory drugs to minimize gastrointestinal side effects.[2]

Another important pathway in inflammation involves the lipoxygenase (LOX) enzymes, which catalyze the production of leukotrienes, another class of inflammatory mediators. Some anti-inflammatory compounds exhibit inhibitory activity against both COX and LOX pathways.

Below is a diagram illustrating the general arachidonic acid inflammatory pathway and the points of inhibition for anti-inflammatory compounds.

Caption: General Arachidonic Acid Inflammatory Pathway.

Data Presentation

The following tables summarize representative quantitative data for analogs of this compound to provide a comparative benchmark for its potential anti-inflammatory activity.

Table 1: In Vivo Anti-inflammatory Activity of Phenoxyacetohydrazide Analogs (Carrageenan-Induced Rat Paw Edema)

| Compound ID | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |

| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d) | 100 | 1 | 32 | Diclofenac (50 mg/kg) | 35 |

| 2 | 45 | 52 | |||

| 3 | 58 | 74 | |||

| Analogous Hydrazide Derivative III | 20 | 4 | 35.73 | Diclofenac (10 mg/kg) | 38.85 |

| 50 | 4 | 25.12 | |||

| Analogous Hydrazide Derivative IV | 20 | 4 | 37.29 | Diclofenac (10 mg/kg) | 38.85 |

| 50 | 4 | 34.17 |

Data presented is for illustrative purposes based on published studies on analogous compounds.[3][4]

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of a Phenoxyacetic Acid Derivative Analog

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 2-(4-Methoxyphenyl)acetic acid derivative | COX-1 | >100 | >11.1 |

| COX-2 | 9.0 | ||

| Reference Inhibitors | |||

| Celecoxib | COX-1 | 15 | 0.0026 |

| COX-2 | 0.04 | ||

| Diclofenac | COX-1 | 1.2 | 1.0 |

| COX-2 | 1.2 | ||

| Indomethacin | COX-1 | 0.1 | 2.0 |

| COX-2 | 0.2 |

IC50 values represent the concentration required to inhibit 50% of the enzyme activity. Data for the 2-(4-Methoxyphenyl)acetic acid derivative is presented as a proxy due to the lack of publicly available data for this compound.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.[6]

Caption: Carrageenan-Induced Paw Edema Experimental Workflow.

Protocol:

-

Animals: Use healthy Wistar albino rats of either sex, weighing between 180-250 g. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Standard Group: Receives a standard anti-inflammatory drug (e.g., Diclofenac sodium, 10 mg/kg).

-

Test Groups: Receive different doses of this compound.

-

-

Administration: Administer the test compound, standard drug, or vehicle orally.

-

Induction of Edema: One hour after administration, inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where:

-

Vc = Mean increase in paw volume in the control group.

-

Vt = Mean increase in paw volume in the test group.

-

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the compound's ability to inhibit the COX-1 and COX-2 enzymes.

Caption: In Vitro COX Inhibition Assay Experimental Workflow.

Protocol:

-

Reagents:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme.

-

Arachidonic acid (substrate).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

PGE2 ELISA kit.

-

-

Assay Procedure:

-

In a microplate, add the assay buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compound or vehicle.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a further period (e.g., 10 minutes) to allow for prostaglandin production.

-

Stop the reaction (e.g., by adding a stopping reagent).

-

-

Quantification:

-

Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

-

-

Calculation:

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay